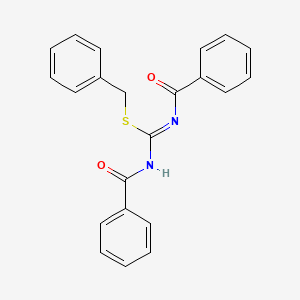![molecular formula C18H22O2 B12544400 1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene CAS No. 674336-48-2](/img/structure/B12544400.png)
1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene is an organic compound with the molecular formula C16H18O2 . It is a derivative of benzene, characterized by the presence of two benzene rings connected by a 2-methylpropane-1,3-diyl group with oxymethylene linkages. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene typically involves the reaction of benzyl alcohol with 2-methylpropane-1,3-diol in the presence of an acid catalyst. The reaction proceeds through the formation of oxymethylene linkages, resulting in the desired compound. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same reactants and catalysts but is optimized for higher yields and efficiency. The use of continuous flow reactors allows for better control over reaction parameters and improved safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), Halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro compounds, Halogenated compounds
Applications De Recherche Scientifique
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The oxymethylene linkages and benzene rings play a crucial role in its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(1-Methyl-1,3-propanediyl)bisbenzene
- 1,1’-(3-Methyl-1-propene-1,3-diyl)bisbenzene
- 2,2’-((1-Methylpropane-1,3-diyl)bis(oxy))bis(4-methyl-1,3,2-dioxaborolane)
Uniqueness
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene is unique due to its specific oxymethylene linkages and the presence of a 2-methylpropane-1,3-diyl group. These structural features confer distinct chemical and physical properties, making it different from other similar compounds.
Propriétés
Numéro CAS |
674336-48-2 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
(2-methyl-3-phenylmethoxypropoxy)methylbenzene |
InChI |
InChI=1S/C18H22O2/c1-16(12-19-14-17-8-4-2-5-9-17)13-20-15-18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 |
Clé InChI |
SZNXPYMNYFUDOT-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC1=CC=CC=C1)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


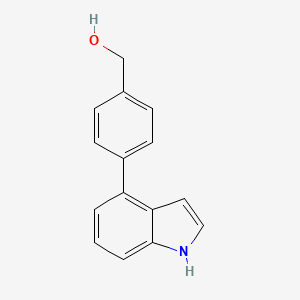
![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)

![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)
![Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B12544347.png)
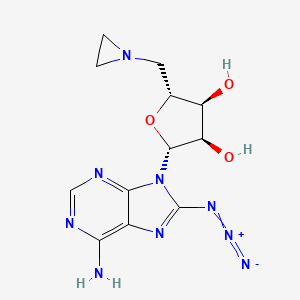

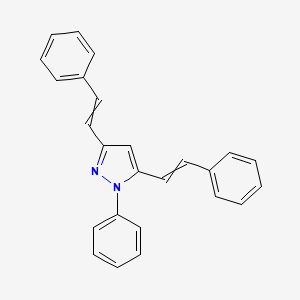
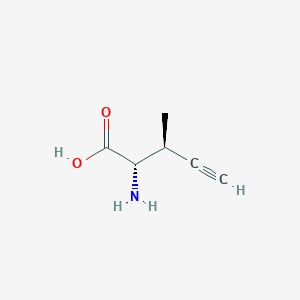
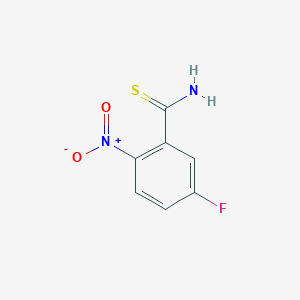
![Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester](/img/structure/B12544375.png)
![5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B12544376.png)
